3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide
Beschreibung
The compound 3-(3,5-dimethylisoxazol-4-yl)-N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)propanamide is a structurally complex molecule designed for targeted protein modulation. Its core features include:
- A 3,5-dimethylisoxazole moiety, known for its role in hydrogen bonding and π-π stacking interactions in enzyme inhibition .
- A propanamide linker connecting the isoxazole to a rigid but-2-yn-1-yl group.
- A terminal 3-(trifluoromethyl)phenoxy substituent, which enhances lipophilicity and metabolic stability due to the electron-withdrawing trifluoromethyl group .
Such mechanisms are explored in epigenetic regulation and cancer therapy .
Eigenschaften
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3/c1-13-17(14(2)27-24-13)8-9-18(25)23-10-3-4-11-26-16-7-5-6-15(12-16)19(20,21)22/h5-7,12H,8-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRCCPZKDKTUXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC#CCOC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Compound A: 1-(2-Morpholinoethyl)-1H-benzo[d]imidazol-2-yl)ethyl)phenoxy)ethyl)propenamide
- Key Features: Morpholinoethyl group: Enhances solubility via polar tertiary amine interactions. Benzimidazole core: Facilitates intercalation or binding to hydrophobic protein pockets. Ethylpropenamide linker: Less rigid than the but-2-yn-1-yl group in the target compound.
Compound B: 3-(2-(2-Aminoethoxy)ethoxy)-N-(2-(4-(2-(5-(3,5-Dimethylisoxazol-4-yl)...))
- Key Features :
- 3,5-Dimethylisoxazole : Shared with the target compound, suggesting similar binding interactions.
- Ethylene glycol (PEG-like) chain : Improves aqueous solubility but may reduce membrane permeability.
- Amine-terminated side chain : Allows conjugation to other functional groups (e.g., acetyltransferases) .
Comparative Data Table
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | 3,5-Dimethylisoxazole + propanamide + but-2-yn-1-yl + trifluoromethylphenoxy | Benzimidazole + morpholinoethyl + ethylpropenamide | 3,5-Dimethylisoxazole + PEG-like chain + amine |
| Lipophilicity (LogP) | High (due to trifluoromethylphenoxy) | Moderate (morpholinoethyl balances hydrophobicity) | Low (PEG chain dominates) |
| Metabolic Stability | Enhanced (trifluoromethyl resists oxidative metabolism) | Moderate (morpholinoethyl may undergo N-dealkylation) | Low (PEG chain susceptible to hydrolysis) |
| Target Affinity | Hypothesized high (rigid alkyne linker optimizes spatial orientation) | Moderate (flexible linker reduces binding precision) | High (shared isoxazole moiety supports target engagement) |
| Synthetic Feasibility | Challenging (alkyne synthesis requires specialized conditions) | Routine (morpholinoethyl and benzimidazole are well-characterized) | Moderate (PEG chain introduces purification challenges) |
Research Findings and Mechanistic Insights
- Role of Trifluoromethylphenoxy: The 3-(trifluoromethyl)phenoxy group in the target compound likely improves binding to hydrophobic pockets in target proteins, as seen in kinase inhibitors like gefitinib .
- 3,5-Dimethylisoxazole : This moiety is critical for acetyltransferase recruitment , as evidenced by its presence in both the target compound and Compound B .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
